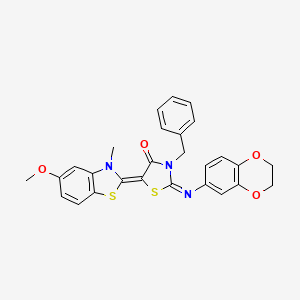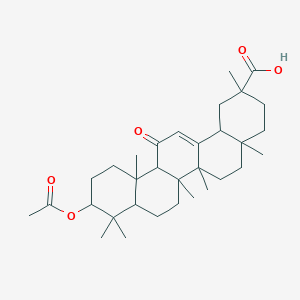![molecular formula C18H22N2O5S B5183143 2-methoxy-5-{[(2-methoxyphenyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5183143.png)
2-methoxy-5-{[(2-methoxyphenyl)amino]sulfonyl}-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-5-{[(2-methoxyphenyl)amino]sulfonyl}-N-propylbenzamide, also known as MPSPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The compound is a sulfonamide derivative and is synthesized through a multistep process.
Mechanism of Action
The mechanism of action of 2-methoxy-5-{[(2-methoxyphenyl)amino]sulfonyl}-N-propylbenzamide involves the inhibition of various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. This compound has been shown to inhibit the activation of NF-κB by preventing the degradation of IκBα, which leads to the inhibition of the expression of pro-inflammatory cytokines and chemokines. This compound has also been shown to inhibit the activation of the MAPK pathway by preventing the phosphorylation of ERK1/2, JNK, and p38, which leads to the inhibition of cell proliferation and survival. Finally, this compound has been shown to inhibit the activation of the PI3K/Akt pathway by preventing the phosphorylation of Akt, which leads to the inhibition of cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, protection against oxidative stress, and inhibition of inflammation. This compound has also been shown to have low toxicity and high selectivity towards cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-methoxy-5-{[(2-methoxyphenyl)amino]sulfonyl}-N-propylbenzamide in lab experiments is its low toxicity and high selectivity towards cancer cells. This makes it an ideal candidate for cancer therapy research. However, one of the limitations of using this compound in lab experiments is its relatively low solubility, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for 2-methoxy-5-{[(2-methoxyphenyl)amino]sulfonyl}-N-propylbenzamide research, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields of research, such as cardiovascular disease and diabetes, and the development of more potent analogs of this compound. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to explore its potential as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 2-methoxy-5-{[(2-methoxyphenyl)amino]sulfonyl}-N-propylbenzamide involves a multistep process that includes the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. The reaction of 2-methoxybenzoyl chloride with 2-methoxyaniline forms 2-methoxy-N-(2-methoxyphenyl)benzamide, which is then reacted with sodium hydride to form 2-methoxy-5-(2-methoxyphenyl)benzamide. The final step involves the reaction of 2-methoxy-5-(2-methoxyphenyl)benzamide with propylamine and p-toluenesulfonic acid to form this compound.
Scientific Research Applications
2-methoxy-5-{[(2-methoxyphenyl)amino]sulfonyl}-N-propylbenzamide has been extensively studied for its potential applications in various fields of research, including cancer therapy, neuroprotection, and inflammation. In cancer therapy, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, this compound has been shown to protect neuronal cells from oxidative stress and inflammation-induced damage. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
properties
IUPAC Name |
2-methoxy-5-[(2-methoxyphenyl)sulfamoyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-4-11-19-18(21)14-12-13(9-10-16(14)24-2)26(22,23)20-15-7-5-6-8-17(15)25-3/h5-10,12,20H,4,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUAXUFJOLHMEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-hydroxyethyl)-N-phenyldibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5183066.png)
![2-[4-methyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5183071.png)

![3,5-dimethyl-1-[2-nitro-4-(1H-tetrazol-1-yl)phenyl]piperidine](/img/structure/B5183091.png)


![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-methylphenyl)glycinamide](/img/structure/B5183121.png)
![3-[(4-methylphenyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5183129.png)
![2-amino-4-(3-bromo-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5183133.png)
![2,6-bis(3-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5183140.png)
![2-ethyl-1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5183144.png)
![1-(2-bromobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5183145.png)

![5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5183171.png)